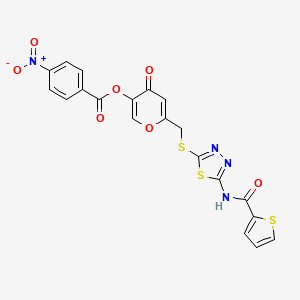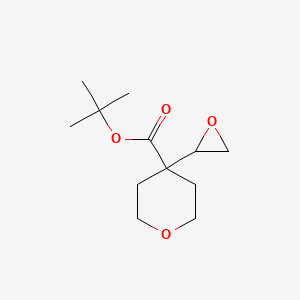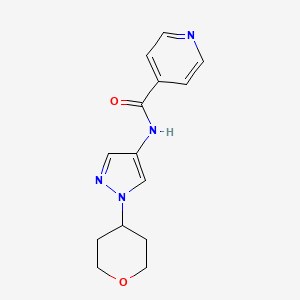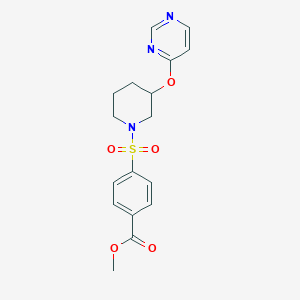
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate is a synthetic organic compound. It incorporates multiple functional groups, making it structurally complex and highly specialized for various applications. This compound is notable for its potential in scientific research, especially within the realms of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, integrating various organic reactions. It often starts with the formation of the 4H-pyran-3-yl framework, which is then functionalized with the thiophene-2-carboxamido and 1,3,4-thiadiazol-2-yl groups. Key reagents like thiophene-2-carboxylic acid, thionyl chloride, and thiocarbamide are used in successive steps to construct the thiophene and thiadiazole moieties. The final stages involve coupling with the 4-nitrobenzoate through esterification, under mild acidic conditions, to yield the target compound.
Industrial Production Methods
On an industrial scale, this compound can be produced through a similar multi-step synthetic process but with optimized reaction conditions to ensure higher yields and cost-efficiency. Process intensification techniques such as continuous flow chemistry and advanced purification methods are employed to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, primarily at the thiol groups, forming disulfides or sulfonates.
Reduction: : The nitro group can be reduced to an amino group using reagents like hydrogen with a palladium catalyst.
Substitution: : The compound's aromatic rings can participate in electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: : Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: : Halogens, nitronium ions.
Major Products
Depending on the reaction conditions and reagents, the major products can vary. For instance, reduction of the nitro group yields a corresponding aniline derivative, while oxidation of the thiol group can produce sulfonic acids.
Scientific Research Applications
This compound is valuable for its diverse applications in:
Chemistry: : As a reagent for synthesizing complex organic molecules.
Biology: : In studies involving enzyme inhibition and protein interaction.
Medicine: : Potential therapeutic agent, particularly for its antimicrobial and anti-inflammatory properties.
Industry: : Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The biological activity of this compound is primarily through its interaction with cellular proteins and enzymes. The thiophene and thiadiazole moieties can form stable complexes with various biological targets, inhibiting their function. This mechanism is crucial in its potential use as an antimicrobial or anti-inflammatory agent, disrupting the normal function of microbial enzymes or modulating inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
4-oxo-6-(((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl nitrobenzoate
4-oxo-6-(((5-(benzene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
Uniqueness
What sets 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate apart is its distinct combination of the thiophene-2-carboxamido and 1,3,4-thiadiazole functionalities, which confer specific reactivity and biological activity. This combination is less commonly found in similar compounds, granting it unique properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O7S3/c25-14-8-13(10-33-20-23-22-19(34-20)21-17(26)16-2-1-7-32-16)30-9-15(14)31-18(27)11-3-5-12(6-4-11)24(28)29/h1-9H,10H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEASWMIEEXOQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B2777581.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)

![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)
![3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2777590.png)

![3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2777592.png)

![3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2777595.png)
![4-Methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene](/img/structure/B2777597.png)
![ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2777599.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2777600.png)
![4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2777602.png)
